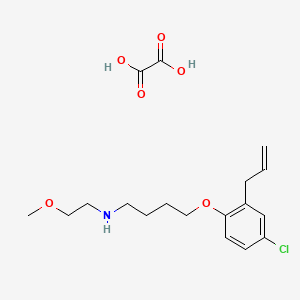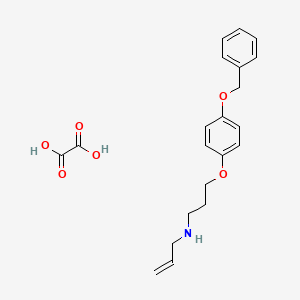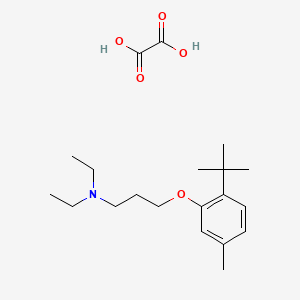
4-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Descripción general
Descripción
4-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C18H26ClNO6 and its molecular weight is 387.9 g/mol. The purity is usually 95%.
The exact mass of the compound [4-(2-allyl-4-chlorophenoxy)butyl](2-methoxyethyl)amine oxalate is 387.1448652 g/mol and the complexity rating of the compound is 322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Characterization and Chemical Behavior
A study focused on the molecular characteristics and structural parameters of a new bis(2-methoxy-4-allylphenyl)oxalate compound, aiming to understand its chemical behavior through theory and experimental observations. The compound was synthesized and characterized by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction. Computational methods such as density functional theory (DFT) were employed to predict its geometry, vibrational frequencies, and NMR chemical shifts. The study also explored the compound's chemical reactive sites, electrostatic potential, and nonlinear optical (NLO) properties, alongside its thermodynamic characteristics (Şahin et al., 2016).
Advanced Oxidation Processes
Research on 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides highlighted their sorption to soil, organic matter, and minerals. The study compiled data on soil-water distribution coefficients and explored the role of various soil parameters and sorbents in the sorption process. Findings suggest that soil organic matter and iron oxides are crucial sorbents for these herbicides, providing insights into environmental behaviors of related compounds (Werner et al., 2012).
Polymerization Processes
In the field of polymer science, a study introduced an original compound designed as a photoiniferter for nitroxide-mediated photopolymerization (NMP2), demonstrating its efficiency under UV irradiation to generate corresponding radicals. This research provides a foundation for developing advanced materials and polymerization techniques using similar organic compounds (Guillaneuf et al., 2010).
Antimicrobial Activity
Synthesis and evaluation of new 1,2,4-triazole derivatives from reactions involving various primary amines, including an exploration of their antimicrobial activities, illustrate the potential for designing novel therapeutic agents. The study highlights the importance of structural modification in achieving desired biological activities and provides a pathway for further research in drug discovery (Bektaş et al., 2010).
Environmental Degradation
The electrochemical oxidation of chlorophenoxy herbicides using boron-doped diamond electrodes was studied, revealing efficient mineralization by electro-Fenton processes. This research is critical for environmental management and pollution control, offering effective methods for the degradation of hazardous compounds (Brillas et al., 2004).
Propiedades
IUPAC Name |
4-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.C2H2O4/c1-3-6-14-13-15(17)7-8-16(14)20-11-5-4-9-18-10-12-19-2;3-1(4)2(5)6/h3,7-8,13,18H,1,4-6,9-12H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDBKTJSWULDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCCOC1=C(C=C(C=C1)Cl)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole](/img/structure/B4000839.png)
![1-[2-(2-Bromo-4-chlorophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4000843.png)
![N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4000856.png)
![N-[3-(3,4-dichlorophenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4000862.png)

![1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4000872.png)
![2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone oxalate](/img/structure/B4000878.png)
![N'-[4-(4-methyl-2-nitrophenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4000884.png)
![3-Methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine](/img/structure/B4000891.png)
![1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4000898.png)
![3'-(allylthio)-10'-bromo-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B4000907.png)


![N-(4-ethoxyphenyl)-2-[[2-(1-phenylethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4000927.png)
